CJ-15208 is a cyclic tetrapeptide that functions primarily as a kappa opioid receptor antagonist. Originally isolated from the fungus Ctenomyces serratus, this compound has garnered attention due to its potential therapeutic applications in managing pain and addiction. Its unique structure and activity profile make it a significant subject of study within pharmacology and medicinal chemistry.
CJ-15208 was first identified in a study focusing on natural products derived from fungi. The compound's discovery was facilitated through bioassay-guided fractionation of extracts from Ctenomyces serratus (ATCC 15502), which led to the isolation of this novel peptide with distinct opioid receptor activity .
The synthesis of CJ-15208 involves several key methodologies aimed at producing high-purity cyclic peptides.
The synthesis process has been optimized to minimize side reactions, such as diketopiperazine formation, and to enhance yields. The final products are characterized using techniques like electrospray ionization mass spectrometry and high-performance liquid chromatography (HPLC) to confirm their identity and purity .
CJ-15208 is characterized by its cyclic tetrapeptide structure.
The molecular structure consists of four amino acid residues arranged in a cyclic form:
The molecular formula for CJ-15208 has been established through spectroscopic analysis, confirming its composition and stereochemistry. The compound exhibits specific conformational features that are essential for receptor binding .
CJ-15208 participates in various chemical reactions relevant to its biological activity.
Research has shown that modifications to the peptide structure can significantly influence its binding affinity and selectivity for different opioid receptors, which is crucial for developing analogs with improved therapeutic profiles .
CJ-15208 operates primarily through antagonism at kappa opioid receptors.
Pharmacological studies have quantified the binding affinities (K_i values) of CJ-15208 at various opioid receptors, demonstrating its potency compared to other known antagonists .
Understanding the physical and chemical properties of CJ-15208 is essential for its application in research and potential therapeutic use.
Relevant analyses indicate that modifications can enhance stability and solubility profiles, making them suitable for clinical applications .
CJ-15208 holds promise in various scientific fields:
CJ-15,208 (cyclo[Phe-ᴅ-Pro-Phe-Trp]) is a naturally occurring macrocyclic tetrapeptide first isolated from the fermentation broth of the fungus Ctenomyces serratus ATCC 15502. Its structure was established through high-resolution fast atom bombardment mass spectrometry and comprehensive NMR studies, revealing a 12-membered cyclic ring formed via a head-to-tail amide bond between the C-terminal tryptophan and N-terminal phenylalanine residues. The peptide features a sequential arrangement of aromatic amino acids (Phe¹, Phe³, Trp⁴) interrupted by a ᴅ-configured proline at position 2, creating a constrained scaffold with limited conformational flexibility. The molecular formula is C₃₄H₃₅N₅O₄, with a molecular weight of 577.69 g/mol (exact mass: 577.2689) and elemental composition of C (70.69%), H (6.11%), N (12.12%), and O (11.08%) [5] [1]. This compact structure contributes to its metabolic stability against proteolytic degradation compared to linear peptides, a critical feature enabling its oral bioavailability and central nervous system penetration [6] [10].
Phe¹---ᴅ-Pro²| || |Trp⁴---Phe³
Figure 1: Macrocyclic ring structure of CJ-15,208 highlighting the sequence and key residues. The arrows indicate the head-to-tail cyclization between Trp⁴ and Phe¹.
The presence of ᴅ-proline at position 2 is critical for the peptide's bioactive conformation and successful cyclization. Molecular modeling studies demonstrate that ᴅ-Pro induces a pronounced type II' β-turn within the linear precursors, bringing the N- and C-termini into proximity (3.4 Å) for efficient macrocyclization. This conformation is geometrically inaccessible with ʟ-Pro due to steric clashes between the proline ring and adjacent aromatic side chains [1] [9]. The aromatic clusters formed by Phe¹, Phe³, and Trp⁴ create a hydrophobic domain that facilitates receptor interaction, with their spatial orientation dictated by the central ᴅ-Pro. Substitution of Phe residues with ᴅ-configured isomers significantly alters receptor affinity—for instance, [ᴅ-Phe³]CJ-15,208 exhibits 13-fold reduced KOR affinity (Ki = 362 nM) compared to the parent peptide (Ki = 27.4 nM), while [ᴅ-Phe¹]CJ-15,208 shows >100-fold reduction (Ki = 5120 nM) [2]. This underscores the stereospecific requirement for aromatic residue configuration in maintaining high KOR affinity.
The tryptophan stereochemistry at position 4 was initially undetermined in the natural isolate due to destruction during acid hydrolysis. Synthesis of both diastereomers revealed that while both [ʟ-Trp⁴]CJ-15,208 and [ᴅ-Trp⁴]CJ-15,208 exhibit similar nanomolar KOR affinity (Ki ≈ 20-30 nM), their in vivo pharmacological profiles diverge dramatically [1] [6]. The ʟ-Trp isomer ([ʟ-Trp⁴]CJ-15,208) produces robust antinociception mediated by KOR and MOR agonism, followed by prolonged KOR antagonism. In contrast, the ᴅ-Trp isomer ([ᴅ-Trp⁴]CJ-15,208) displays only weak partial KOR agonism (producing <25% maximal antinociception) and functions primarily as a selective KOR antagonist [6] [8]. Both isomers maintain oral activity and blood-brain barrier permeability, but their differential signaling profiles—attributable to the chiral inversion of the Trp side chain—make them valuable tools for probing KOR pharmacology and therapeutic applications.
Table 1: Opioid Receptor Binding Affinities of CJ-15,208 Stereoisomers
Stereoisomer | Ki (KOR) nM ± SEM | Ki (MOR) nM ± SEM | MOR/KOR Selectivity |
---|---|---|---|
CJ-15,208 (ʟ-Trp⁴) | 27.4 ± 4.6 | 451 ± 114 | 16.5 |
[ᴅ-Trp⁴]CJ-15,208 | 21.8 ± 4.8 | 259 ± 29 | 12 |
[ᴅ-Phe³]CJ-15,208 | 362 ± 51 | 3920 ± 200 | 11 |
[ᴅ-Phe¹]CJ-15,208 | 5120 ± 690 | >10,000 | <2 |
Linear precursors for CJ-15,208 analogs are synthesized via Fmoc-based SPPS on 2-chlorotrityl chloride resin. This resin permits mild cleavage (1% TFA in DCM) while minimizing epimerization of C-terminal residues. Standard coupling protocols employ HBTU/HOBt/DIEA (2:2:3 ratio) in DMF, with a 4-fold excess of Fmoc-amino acids. The indole nitrogen of Trp initially required Boc-protection to prevent side reactions during cyclization, but optimization revealed that unprotected Trp could be used without significant side products when employing specific cyclization conditions [1] [6]. Following chain assembly, cleavage from resin with 1% TFA/DCM yields linear precursors with >98% purity by HPLC, avoiding the need for intermediate purification [1] [2]. This strategy accommodates diverse stereochemical variants and amino acid substitutions critical for structure-activity relationship studies.
Macrocyclization of tetrapeptides faces significant challenges due to the strained 12-membered ring system, which often favors dimerization to cyclic octapeptides. Initial attempts using sequences like Phe-Trp-Phe-ᴅ-Pro with pentafluorophenyl esters yielded primarily cyclic octapeptides. Optimization revealed that cyclization efficiency depends critically on the linear sequence and reaction conditions [1] [9]:
Table 2: Cyclization Efficiency of Linear Sequences for [ᴅ-Trp⁴]CJ-15,208
Linear Sequence | Terminal Distance (Å) | Predicted Conformation | Cyclic Tetrapeptide Yield |
---|---|---|---|
ᴅ-Trp-Phe-ᴅ-Pro-Phe | 2.9 | γ-Turn | 48% |
Phe-ᴅ-Pro-Phe-ᴅ-Trp | 3.1 | γ-Turn | 42% |
Phe-ᴅ-Pro-ᴅ-Trp-Phe | 10.4 | Extended | <5% |
ᴅ-Pro-Phe-ᴅ-Trp-Phe | 11.6 | Extended | <5% |
Conformational analysis using systematic searching and molecular mechanics (MMFF94 force field) identified linear sequences favoring cyclization. Key parameters included:
For [ʟ-Trp⁴]CJ-15,208, Phe-ᴅ-Pro-Phe-Trp exhibited a single H-bonded β-turn with a 3.4 Å terminal distance, enabling 45% cyclization yield versus <5% for the extended Phe-Trp-Phe-ᴅ-Pro conformation (11.5 Å) [1]. This computational approach significantly accelerated analog synthesis by predicting viable precursors before resource-intensive experimentation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7